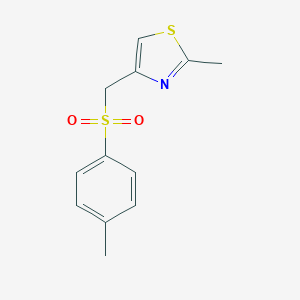![molecular formula C15H19NO5 B274640 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B274640.png)
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid, also known as MDMA, is a synthetic drug that belongs to the amphetamine class of drugs. It is commonly known as ecstasy or molly and is often used recreationally due to its euphoric effects. However, MDMA has also been the subject of scientific research due to its potential therapeutic applications. In
Mechanism of Action
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid works by increasing the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to a release of these neurotransmitters, which results in the euphoric effects associated with this compound. However, the long-term effects of this compound on the brain are not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have both short-term and long-term effects on the body. Short-term effects include increased heart rate, blood pressure, and body temperature. Long-term effects include damage to the serotonin system in the brain, which can lead to depression and anxiety. This compound has also been shown to have neurotoxic effects on the brain.
Advantages and Limitations for Lab Experiments
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid has several advantages for lab experiments, including its ability to increase empathy and social bonding. This can be useful in studying social behavior and relationships. However, this compound has limitations as well, including its potential for neurotoxicity and the difficulty in controlling dosage and purity.
Future Directions
For 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid research include further studies on its therapeutic applications, understanding the long-term effects on the brain, and developing safer and more effective ways to administer this compound.
Synthesis Methods
The synthesis of 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for this compound synthesis are safrole and methylamine. The reaction conditions involve the use of various chemicals such as hydrochloric acid, sodium hydroxide, and acetic anhydride. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid has been the subject of scientific research due to its potential therapeutic applications. Some of the areas of research include treatment for post-traumatic stress disorder (PTSD), anxiety, and depression. This compound has been shown to increase empathy and social bonding, which may be useful in therapy sessions. It has also been studied for its potential use in couples therapy.
properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19NO5/c1-15(2,7-14(18)19)6-13(17)16-8-10-3-4-11-12(5-10)21-9-20-11/h3-5H,6-9H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
MSSNCOIDSVBDPW-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NCC1=CC2=C(C=C1)OCO2)CC(=O)O |
Canonical SMILES |
CC(C)(CC(=O)NCC1=CC2=C(C=C1)OCO2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)


![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)
![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)
![4-[5-(benzylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B274620.png)
